An In-depth Technical Guide to (Cyclopentylmethyl)methylamine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to (Cyclopentylmethyl)methylamine Hydrochloride for Researchers and Drug Development Professionals
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This document provides a comprehensive technical overview of (Cyclopentylmethyl)methylamine hydrochloride, a compound of interest in organic synthesis and pharmaceutical research. As a Senior Application Scientist, my objective is to present this information not as a static list of properties, but as a dynamic guide that explains the causality behind experimental choices and provides actionable protocols. This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with this compound.
Compound Identification and Physicochemical Properties
(Cyclopentylmethyl)methylamine hydrochloride, also known by its systematic name N-(Cyclopentylmethyl)methanamine hydrochloride, is a secondary amine salt. The hydrochloride form enhances its stability and aqueous solubility, making it a more versatile reagent in various applications compared to its free base form.[1]
Chemical Structure and Core Attributes
The molecular structure consists of a cyclopentylmethyl group attached to a methylamino group, which is protonated to form the hydrochloride salt.
Figure 1: Chemical Structure of (Cyclopentylmethyl)methylamine Hydrochloride.
Table 1: Physicochemical Properties of (Cyclopentylmethyl)methylamine Hydrochloride and Related Compounds
| Property | (Cyclopentylmethyl)methylamine Hydrochloride | N-(Cyclopentylmethyl)methanamine (Free Base) |
| CAS Number | 75098-42-9[1] | 4492-51-7[2] |
| Molecular Formula | C₇H₁₆ClN | C₇H₁₅N[2] |
| Molecular Weight | 149.66 g/mol (calculated) | 113.20 g/mol [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | 105 °C at 210 Torr[3] |
| Solubility | Expected to be soluble in water and polar organic solvents. | - |
| pKa | - | 11.06 ± 0.10 (Predicted)[3] |
Note: Experimental data for the hydrochloride salt is limited. Properties are predicted based on the free base and general knowledge of amine hydrochlorides.
Synthesis Methodology: A Rationale-Driven Approach
The synthesis of secondary amines such as (Cyclopentylmethyl)methylamine is most effectively achieved through reductive amination. This widely utilized method offers high yields and selectivity. The logical synthetic pathway involves the reaction of cyclopentanecarboxaldehyde with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.
Proposed Synthetic Pathway: Reductive Amination
Figure 2: Proposed synthetic pathway for (Cyclopentylmethyl)methylamine Hydrochloride via reductive amination.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a well-established procedure for reductive amination and is expected to be highly effective for the synthesis of the target compound. The choice of sodium cyanoborohydride as the reducing agent is critical; it is mild enough to not reduce the starting aldehyde but is effective in reducing the intermediate iminium ion.
Materials:
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Cyclopentanecarboxaldehyde
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Methylamine hydrochloride
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Sodium cyanoborohydride (NaBH₃CN)
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Methanol (MeOH)
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Sodium hydroxide (NaOH)
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Diethyl ether (Et₂O)
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Hydrochloric acid (HCl) in diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Imine Formation:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanecarboxaldehyde (1.0 eq) and methylamine hydrochloride (1.1 eq) in methanol.
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. The slightly acidic nature of the methylamine hydrochloride salt can catalyze this step.
-
-
Reduction:
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To the stirred solution, add sodium cyanoborohydride (1.2 eq) portion-wise. The addition should be done carefully as gas evolution may occur.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours at room temperature.
-
-
Work-up and Isolation of the Free Base:
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Quench the reaction by the careful addition of water.
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Adjust the pH of the solution to >12 with a concentrated sodium hydroxide solution to ensure the amine is in its free base form.
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Extract the aqueous layer multiple times with diethyl ether.
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(Cyclopentylmethyl)methanamine.
-
-
Formation of the Hydrochloride Salt:
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Dissolve the crude free base in a minimal amount of diethyl ether.
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To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (Cyclopentylmethyl)methylamine hydrochloride.
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Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis (Predicted Data)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Signals |
| ¹H NMR | Signals corresponding to the cyclopentyl protons (multiplets, ~1.0-2.2 ppm), the methylene protons adjacent to the nitrogen (doublet of doublets, ~2.8-3.0 ppm), the N-methyl protons (singlet, ~2.5 ppm), and the N-H proton (broad singlet, downfield). The hydrochloride salt formation will cause a downfield shift of protons alpha to the nitrogen. |
| ¹³C NMR | Signals for the cyclopentyl carbons (~25-40 ppm), the methylene carbon adjacent to the nitrogen (~55-60 ppm), and the N-methyl carbon (~35-40 ppm).[4] |
| FTIR (KBr pellet) | Broad absorption band in the 2700-2250 cm⁻¹ region (secondary amine salt N-H stretch), C-H stretching vibrations (~2850-2950 cm⁻¹), and C-N stretching vibrations (~1200-1020 cm⁻¹). |
| Mass Spectrometry (EI) | The mass spectrum of the free base would be expected to show a molecular ion peak (M⁺) at m/z = 113. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) and cleavage of the cyclopentyl ring. |
Chromatographic Purity Assessment (Hypothetical Method)
A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection would be a suitable technique for assessing the purity of the hydrochloride salt.
Table 3: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method is designed to provide good separation of the target compound from potential impurities and starting materials. The use of a trifluoroacetic acid modifier in the mobile phase ensures good peak shape for the amine.
Applications and Biological Significance
(Cyclopentylmethyl)methylamine hydrochloride serves as a valuable building block in organic synthesis and is an intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry.[1] The cyclopentylamine moiety is found in various biologically active compounds. While specific pharmacological data for (Cyclopentylmethyl)methylamine hydrochloride is scarce, derivatives of cyclopentylamine have been investigated for a range of therapeutic applications. The presence of the N-methyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability and receptor affinity.
Safety and Handling
Based on data for structurally similar compounds such as cyclopentylmethanamine hydrochloride, (Cyclopentylmethyl)methylamine hydrochloride should be handled with care.
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Hazard Identification: It is predicted to be harmful if swallowed and may cause serious eye damage.[5] For a related compound, hazards also include skin and respiratory irritation.[6]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
Conclusion
(Cyclopentylmethyl)methylamine hydrochloride is a chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a robust and logical synthetic approach, and a framework for its analytical characterization. The provided protocols and data, while based on established chemical principles and data from related compounds, should be adapted and validated in a laboratory setting. As with any chemical research, adherence to safety protocols is of the utmost importance.
References
-
PubChem. (n.d.). Cyclopentylmethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 75098-42-9, N-methylcyclopentanamine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). N-methylcyclopentanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Watanabe, H., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251-258.
-
PubChem. (n.d.). N-Methylcyclopentanemethanamine. National Center for Biotechnology Information. Retrieved from [Link]
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